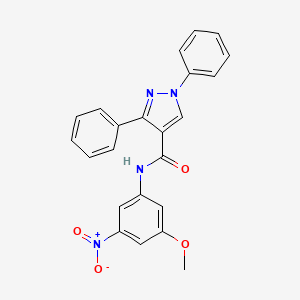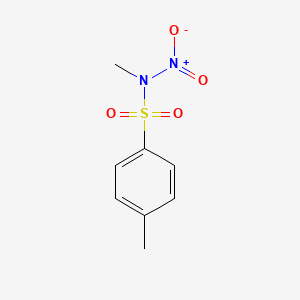![molecular formula C26H25N3O6 B11554592 3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11554592.png)
3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features multiple functional groups, including a nitro group, an ester linkage, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE typically involves a multi-step process:
Formation of the Phenoxy Acetamide Intermediate: This step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with chloroacetic acid to form 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid. This intermediate is then converted to its corresponding acetamide using ammonia or an amine.
Formation of the Imino Intermediate: The acetamide intermediate is then reacted with formaldehyde and an amine to form the imino intermediate.
Coupling with 4-Nitrobenzoic Acid: The final step involves the esterification of the imino intermediate with 4-nitrobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Hydrolysis of Ester Linkage: Formation of 4-nitrobenzoic acid and the corresponding alcohol.
Electrophilic Aromatic Substitution: Formation of substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile platform for further chemical modifications.
Mechanism of Action
The mechanism of action of 3-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
3-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-METHYLBENZOATE: Similar structure but with a methyl group instead of a nitro group.
3-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-CHLOROBENZOATE: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
The presence of the nitro group in 3-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This can be advantageous in specific applications where the nitro group’s reactivity is desired.
Properties
Molecular Formula |
C26H25N3O6 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
[3-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H25N3O6/c1-17(2)23-12-7-18(3)13-24(23)34-16-25(30)28-27-15-19-5-4-6-22(14-19)35-26(31)20-8-10-21(11-9-20)29(32)33/h4-15,17H,16H2,1-3H3,(H,28,30)/b27-15+ |
InChI Key |
HGNONOAJPKOYKY-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-nitro-N'-[(E)-{2-[(2-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11554512.png)

![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11554533.png)
![4-chloro-2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11554535.png)
![N-(2-Nitrophenyl)-4-{4-[(2-nitrophenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11554540.png)
![N'-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11554541.png)
![N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B11554543.png)
![N-(5-Chloro-2-methylphenyl)-1-{N'-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11554545.png)
![(3E)-3-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide](/img/structure/B11554549.png)
![4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate](/img/structure/B11554551.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B11554559.png)
![propan-2-yl 6-amino-4-(2-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11554571.png)

![N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(4-methylphenyl)acetohydrazide](/img/structure/B11554597.png)
